molecular formula C16H10ClFN6O B2674732 1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892769-31-2

1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2674732
CAS No.: 892769-31-2
M. Wt: 356.75
InChI Key: WCBDLSUAXINVQG-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C16H10ClFN6O and its molecular weight is 356.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound is part of a broader category of 1,2,4-triazole derivatives, which have been synthesized for their potential antimicrobial properties. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and tested them for antimicrobial activities, finding some to possess good or moderate activities against test microorganisms. This suggests that derivatives like "1-(3-chlorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" could have potential applications in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Structural Characterization and Material Applications

The synthesis and structural characterization of related compounds have implications for material science, particularly in understanding the molecular arrangement and potential electronic or photonic applications. Kariuki et al. (2021) synthesized and characterized isostructural compounds with similar fluorophenyl and chlorophenyl groups, highlighting the importance of these molecules in developing materials with specific electronic properties (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Photoinduced Molecular Rearrangements

Research on 1,2,4-oxadiazoles and their photochemical behavior has revealed potential applications in developing photoresponsive materials. Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, leading to 1,2,4-triazoles through molecular rearrangements. These findings can be applied to design materials that undergo specific changes under light exposure, useful in various technological applications (Buscemi, S., Vivona, N., & Caronna, T., 1996).

Fluorinated Heterocyclic Compounds

The study by Buscemi et al. (2001) on the photochemical synthesis of fluorinated 1,2,4-oxadiazoles opens avenues for the application of such compounds in the development of fluorinated materials with unique properties, such as increased stability and novel electronic characteristics (Buscemi, S., Pace, A., Calabrese, R., Vivona, N., & Metrangolo, P., 2001).

Polymer Science

In polymer science, derivatives containing 1,2,4-triazole or oxadiazole units are of interest for their potential applications in creating materials with specific electronic or photophysical properties. Chen and Chen (2005) reported on copolymers incorporating electron-transporting aromatic triazole, demonstrating the role these molecules can play in developing advanced materials for electronic applications (Chen, S., & Chen, Y., 2005).

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN6O/c17-9-4-3-5-10(8-9)24-14(19)13(21-23-24)16-20-15(22-25-16)11-6-1-2-7-12(11)18/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBDLSUAXINVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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